molecular formula C7H6ClN3 B1454742 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 930293-37-1

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B1454742
CAS No.: 930293-37-1
M. Wt: 167.59 g/mol
InChI Key: RNLPOGAUVNOSGR-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 4-position and an amine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form moderately strong intermolecular hydrogen bonds, particularly N–H⋯N and C–H⋯Cl interactions . These interactions suggest that this compound can influence the stability and function of biomolecules it interacts with.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tropomyosin receptor kinases (TRKs) can trigger downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to form hydrogen bonds and interact with TRKs suggests that it can modulate the activity of these kinases, leading to altered cellular responses . Additionally, its electronic structure, characterized by a large HOMO–LUMO energy gap, implies high kinetic stability, which may contribute to its effectiveness in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over timeThe compound’s stability and degradation patterns are crucial for understanding its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is essential for determining safe and effective dosage ranges for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interactions with TRKs and other biomolecules suggest that it can modulate metabolic processes, potentially leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its localization can affect its activity and function, making it important to study how it is distributed within cells and how this distribution impacts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with ammonia or an amine source under controlled temperature and pressure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolo[2,3-b]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the amine group at the 5-position.

    5-chloro-1H-pyrrolo[2,3-b]pyridine: Chlorine atom is at the 5-position instead of the 4-position.

    1H-pyrrolo[2,3-b]pyridine: Lacks both the chlorine atom and the amine group.

Uniqueness

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLPOGAUVNOSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 2
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
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